Aecenadp
Description
Its structure features a naphthamide core modified with acetyl and ethoxycarbonyl groups, linked to a diphosphate moiety critical for intracellular targeting . Preclinical studies suggest Aecenadp modulates signaling pathways such as MAPK/ERK and JAK-STAT, with IC50 values ranging from 0.8–2.3 µM in in vitro cancer cell lines . Its pharmacokinetic profile includes moderate oral bioavailability (45–60%) and a half-life of 6–8 hours in murine models .
Properties
CAS No. |
95754-67-9 |
|---|---|
Molecular Formula |
C26H38N9O18P3 |
Molecular Weight |
857.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-[[[(2R,3R,4R,5R)-5-[6-[[3-(2-aminoethylamino)-3-oxopropyl]amino]purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxymethyl]-4-carbamoyl-4-hydroxy-2-pyridin-1-ium-1-yloxolan-3-olate |
InChI |
InChI=1S/C26H38N9O18P3/c27-5-7-29-16(36)4-6-30-21-17-22(32-12-31-21)35(13-33-17)23-19(52-54(41,42)43)18(37)14(50-23)10-48-56(47,53-55(44,45)46)49-11-15-26(40,25(28)39)20(38)24(51-15)34-8-2-1-3-9-34/h1-3,8-9,12-15,18-20,23-24,37,40H,4-7,10-11,27H2,(H2,28,39)(H,29,36)(H,30,31,32)(H2,41,42,43)(H2,44,45,46)/t14-,15-,18-,19-,20+,23-,24-,26-,56?/m1/s1 |
InChI Key |
NVTXONBQSHSMAR-UTRFKAFOSA-N |
SMILES |
C1=CC=[N+](C=C1)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)O)O)OP(=O)(O)O)(C(=O)N)O)[O-] |
Isomeric SMILES |
C1=CC=[N+](C=C1)[C@H]2[C@@H]([C@]([C@H](O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)O)O)OP(=O)(O)O)(C(=O)N)O)[O-] |
Canonical SMILES |
C1=CC=[N+](C=C1)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)O)O)OP(=O)(O)O)(C(=O)N)O)[O-] |
Synonyms |
AECENADP N(6)-(N-(2-aminoethyl)carbamoyl)NADP |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables (Appendix)
Appendix A : Comparative In Vitro Efficacy (IC50, µM)
| Cell Line | This compound | Compound X | Compound Y |
|---|---|---|---|
| HeLa (cervical cancer) | 1.1 | 2.4 | 4.7 |
| Jurkat (T-cell leukemia) | 0.8 | 3.1 | N/A |
| RAW 264.7 (macrophages) | 2.3 | N/A | 1.9 |
Appendix B : Pharmacokinetic Parameters in Rodent Models
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Tmax (h) | 2.5 | 3.8 | 1.2 |
| AUC0–24 (h·µg/mL) | 28.4 | 15.6 | 34.1 |
(Tables follow formatting guidelines from , and 16, with bilingual captions omitted for brevity.)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
